Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-
CAS No.: 1113041-73-8
Cat. No.: VC2859749
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113041-73-8 |
|---|---|
| Molecular Formula | C8H6ClN3 |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | 2-chloro-6-pyrazol-1-ylpyridine |
| Standard InChI | InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H |
| Standard InChI Key | IJPKCLPRBJNJCO-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)Cl)N2C=CC=N2 |
| Canonical SMILES | C1=CC(=NC(=C1)Cl)N2C=CC=N2 |
Introduction
Structural and Physical Properties
Chemical Structure and Composition
2-Chloro-6-(1H-pyrazol-1-yl)pyridine is characterized by its molecular formula C8H6ClN3, with a molecular weight of 179.60634 . The structure consists of a pyridine core with two key substituents: a chlorine atom at the 2-position and a pyrazole ring connected via a nitrogen atom at the 6-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in various chemical interactions, including hydrogen bonding and coordination chemistry.
The structural representation can be expressed through various chemical notations:
Physical Properties
The physical properties of 2-chloro-6-(1H-pyrazol-1-yl)pyridine have been characterized through various analytical methods. The following table presents the predicted collision cross-section (CCS) data, which provides valuable information for mass spectrometry analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 180.03230 | 134.2 |
| [M+Na]+ | 202.01424 | 149.3 |
| [M+NH4]+ | 197.05884 | 142.9 |
| [M+K]+ | 217.98818 | 143.7 |
| [M-H]- | 178.01774 | 136.5 |
| [M+Na-2H]- | 199.99969 | 143.5 |
| [M]+ | 179.02447 | 137.3 |
| [M]- | 179.02557 | 137.3 |
These collision cross-section values are crucial for compound identification and characterization in advanced spectrometric analyses . The data indicates that different ionic forms of the molecule exhibit varying spatial configurations, influencing their detection and behavior in analytical instruments.
Synthetic Methodologies
Cross-Coupling Methodologies
Suzuki-Miyaura coupling represents a key method for constructing the carbon-nitrogen bonds required in the synthesis of pyrazolyl-substituted pyridines. This approach typically employs palladium catalysts such as PdCl₂(PPh₃)₂ under basic conditions with cesium carbonate (Cs₂CO₃) .
The general procedure for such cross-coupling reactions involves:
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Combining an aryl halide (in this case, a chloropyridine derivative) with a suitable boronic acid or pinacol ester
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Addition of a palladium catalyst in an appropriate solvent (commonly DMF or DME)
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Heating the reaction mixture to 85-100°C until complete conversion is achieved
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Purification through extraction, washing, and column chromatography
This methodology provides a versatile route to construct the carbon-nitrogen bonds needed for synthesizing pyrazolyl-pyridine structures like our target compound.
Chemical Reactivity and Transformations
Substitution Reactions
2-Chloro-6-(1H-pyrazol-1-yl)pyridine possesses several reactive sites that can undergo various transformations. The pyridine ring can participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Additionally, the chlorine substituent represents an excellent leaving group for nucleophilic aromatic substitution reactions .
The compound can potentially undergo:
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Nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom
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Further functionalization of the pyrazole ring
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Metalation reactions at available positions on either heterocyclic ring
Analytical Characterization Methods
Spectroscopic Identification
The identification and characterization of 2-chloro-6-(1H-pyrazol-1-yl)pyridine can be accomplished through various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which would show characteristic signals for aromatic protons of both the pyridine and pyrazole rings
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Mass spectrometry, utilizing the characteristic mass-to-charge ratios and fragmentation patterns as indicated in the collision cross-section data
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Infrared spectroscopy, which would reveal characteristic absorptions for the C-N, C=N, and C-Cl bonds
These analytical techniques, especially when used in combination, provide definitive structural confirmation and purity assessment of the compound.
Related Structural Analogues
Comparison with Structural Variants
Several structural analogues of 2-chloro-6-(1H-pyrazol-1-yl)pyridine have been reported, including:
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2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine (CAS 1150164-94-5), which contains additional methyl groups on the pyrazole ring
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2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, featuring a trifluoromethyl substituent on the pyrazole ring
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2-Chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridine, with different substitution patterns on the pyridine ring
These structural variants exhibit different physical properties and potentially different reactivity patterns and biological activities, offering a rich landscape for structure-activity relationship studies.
The following table summarizes some key differences between these analogues:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-Chloro-6-(1H-pyrazol-1-yl)pyridine | C8H6ClN3 | 179.60634 | Base structure |
| 2-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | C10H10ClN3 | 207.66 | Two methyl groups on pyrazole |
| 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine | C9H5ClF3N3 | 247.61 (approx.) | Trifluoromethyl group on pyrazole |
| 2-Chloro-5-nitro-3-(1H-pyrazol-1-yl)pyridine | C8H5ClN4O2 | 224.60 (approx.) | Nitro group and different substitution pattern |
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